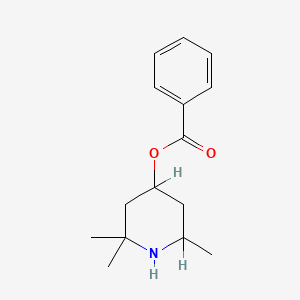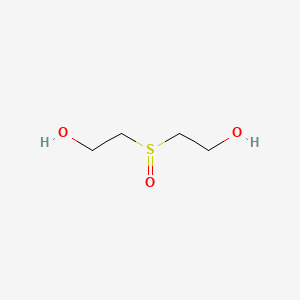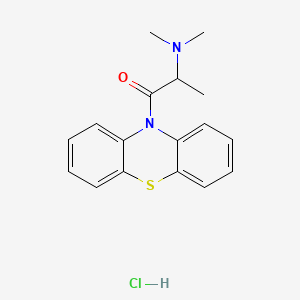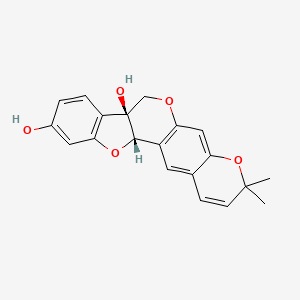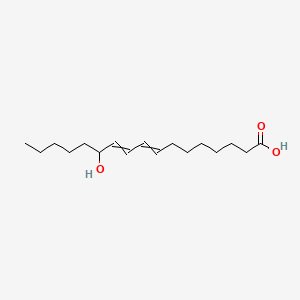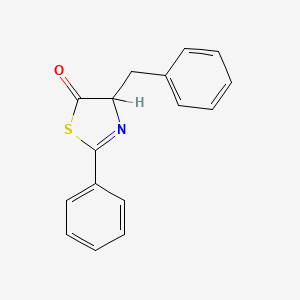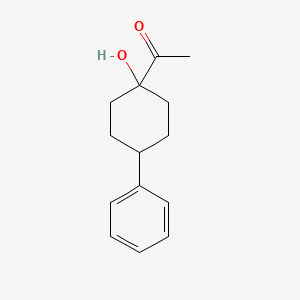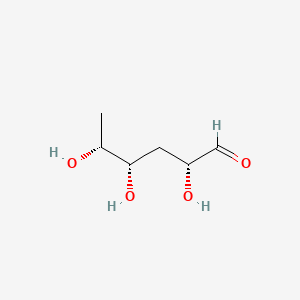
Arecaidine propargyl ester
Übersicht
Beschreibung
Arecaidine propargyl ester is a potent muscarinic acetylcholine receptor agonist exhibiting slight selectivity for M2 receptors . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells .
Synthesis Analysis
A series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester have been synthesized . The synthesis process involved testing for muscarinic/antimuscarinic activity on rat ileum and electrically paced left atria .Molecular Structure Analysis
The molecular formula of Arecaidine propargyl ester is C10H13NO2 . It has a molecular weight of 179.09 . The InChI key is SPHRJZBOFYIKMC-UHFFFAOYSA-N .Chemical Reactions Analysis
Arecaidine propargyl ester has been involved in studies of nucleophilic displacement of the propargylic alcohol . It has also been used in studies of asymmetric decarboxylative propargylic alkylation .Physical And Chemical Properties Analysis
Arecaidine propargyl ester has a density of 1.1±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a flash point of 97.2±18.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Cardiovascular Effects
- Negative Chronotropic and Inotropic Effects in Isolated Atria : APE has been developed as a potential treatment for Alzheimer's disease and has shown cardiovascular effects, such as negative chronotropic and inotropic effects in isolated atria. Its effect on action potential duration (APD) and muscarinic K+ channels in guinea-pig atrial myocytes is notable (Chen, 2005).
Muscarinic Receptor Activity
- Influence on Muscarinic Receptor Subtypes : APE and its analogues have been studied for their activity on muscarinic receptor subtypes. These studies have implications for understanding the selectivity and potency of APE-related compounds in targeting specific receptor subtypes (Tumiatti et al., 2000).
Cancer Research
- Inhibition of Glioblastoma Cancer Stem Cell Growth : APE has shown potential in inhibiting the growth and survival of glioblastoma cancer stem cells. This includes the activation of M2 muscarinic receptors, leading to a decrease in cell proliferation and an increase in apoptosis (Alessandrini et al., 2015).
- Cytotoxic and Genotoxic Effects in Glioblastoma Cells : APE's activation of M2 receptors in glioblastoma cells has been linked to cytotoxic and genotoxic effects, including oxidative stress and DNA damage (Bari et al., 2015).
Neurological Disorders
- Potential in Alzheimer’s Disease Treatment : The potential use of APE as a remedy for Alzheimer's disease has been explored, considering its effects on guinea-pig atrial myocytes and the undesirable cardiovascular side effects at lower concentrations (Chen, 2005).
Diabetes Research
- Impact on Diabetic Conditions : Studies have explored the role of APE in the pathogenesis of hypotension in diabetic disorders, particularly focusing on cardiac M2-muscarinic receptor gene expression and hyperglycemia's role in these processes (Liu et al., 2008).
Other Applications
- Therapeutic Tool for Peripheral Nerve Regeneration : APE's role in augmenting the differentiation of adipose-derived stem cells towards a Schwann-like phenotype suggests its potential as a therapeutic tool in peripheral nerve regeneration (Piovesana et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRJZBOFYIKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274358 | |
| Record name | Arecaidine propargyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35516-99-5 | |
| Record name | Arecaidine propargyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




